molecular formula C23H18N4O3S2 B12932371 4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide CAS No. 827025-09-2

4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide

Cat. No.: B12932371
CAS No.: 827025-09-2
M. Wt: 462.5 g/mol
InChI Key: QSTHELYKOVGBDJ-UHFFFAOYSA-N
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Description

4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the methoxy group: This step can be performed via methylation reactions using reagents like methyl iodide.

    Formation of the thiazole ring: This can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the acridine moiety, potentially leading to dihydroacridine derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Hydroxylated derivatives: Formed through oxidation.

    Dihydroacridine derivatives: Formed through reduction.

    Substituted sulfonamides: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: The compound may exhibit antibacterial or antifungal properties.

    Anticancer Agents: Potential use in cancer therapy due to its ability to intercalate with DNA.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new drugs.

Industry

    Dye Industry: Acridine derivatives are often used as dyes.

Mechanism of Action

The mechanism of action of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide may involve:

    DNA Intercalation: The acridine moiety can intercalate with DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyacridin-9-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide
  • 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-4-yl)benzenesulfonamide

Uniqueness

  • Structural Features : The combination of acridine, thiazole, and sulfonamide groups is unique and may confer specific biological activities.
  • Biological Activity : The specific arrangement of functional groups may result in unique interactions with biological targets.

Properties

CAS No.

827025-09-2

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-[(4-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H18N4O3S2/c1-30-20-8-4-6-18-21(17-5-2-3-7-19(17)26-22(18)20)25-15-9-11-16(12-10-15)32(28,29)27-23-24-13-14-31-23/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

QSTHELYKOVGBDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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